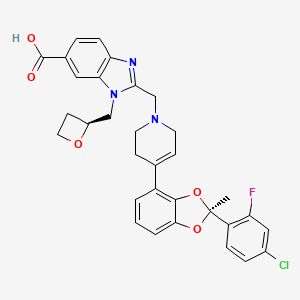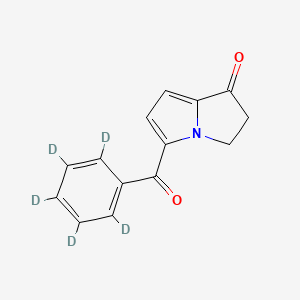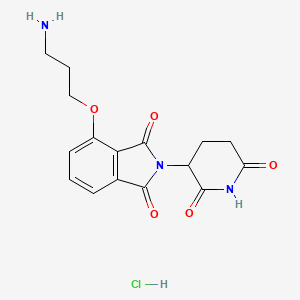
Hdac1/6-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac1/6-IN-1 is a small molecule inhibitor that targets histone deacetylases 1 and 6. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer, neurodegenerative diseases, and other pathological conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1/6-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound may include steps such as:
- Formation of an amide bond using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Introduction of functional groups through substitution reactions using appropriate nucleophiles and electrophiles.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This can be achieved through optimization of reaction conditions, use of efficient purification methods, and implementation of quality control measures.
化学反応の分析
Types of Reactions
Hdac1/6-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
Hdac1/6-IN-1 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of histone deacetylases by this compound has shown potential in inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Neurodegenerative Diseases: This compound has been studied for its neuroprotective effects and potential to modulate gene expression in neurodegenerative diseases.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new histone deacetylase inhibitors with improved selectivity and efficacy.
作用機序
Hdac1/6-IN-1 exerts its effects by inhibiting the enzymatic activity of histone deacetylases 1 and 6. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include the catalytic domains of histone deacetylases, where the compound binds and prevents the deacetylation of histone and non-histone proteins .
類似化合物との比較
Hdac1/6-IN-1 can be compared with other histone deacetylase inhibitors, such as:
Trichostatin A: A broad-spectrum histone deacetylase inhibitor with potent anti-cancer properties.
Vorinostat (SAHA): An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of T-cell lymphoma.
This compound is unique in its dual inhibition of histone deacetylases 1 and 6, which may provide a broader therapeutic effect compared to inhibitors that target only one histone deacetylase .
特性
分子式 |
C32H45N7O4 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
6-[4-[4-[(1-benzylpiperidin-4-yl)amino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C32H45N7O4/c1-42-28-21-26-27(22-29(28)43-2)34-32(39-19-17-37(18-20-39)14-8-4-7-11-30(40)36-41)35-31(26)33-25-12-15-38(16-13-25)23-24-9-5-3-6-10-24/h3,5-6,9-10,21-22,25,41H,4,7-8,11-20,23H2,1-2H3,(H,36,40)(H,33,34,35) |
InChIキー |
VSEYIEDVOXUHFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


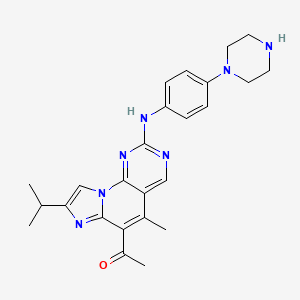
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
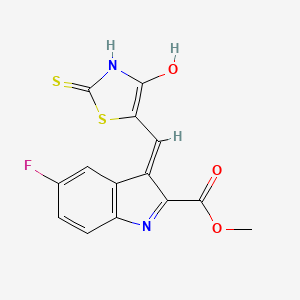
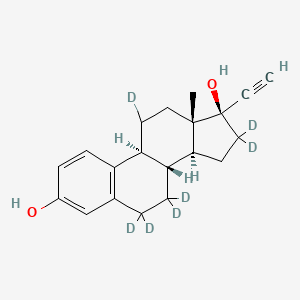

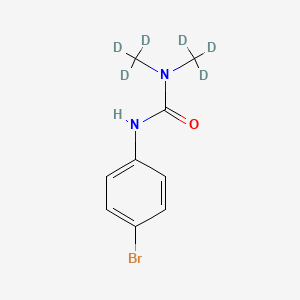
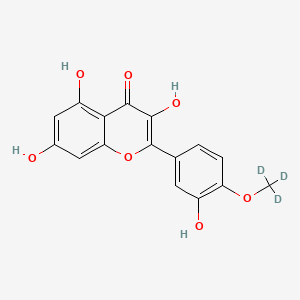
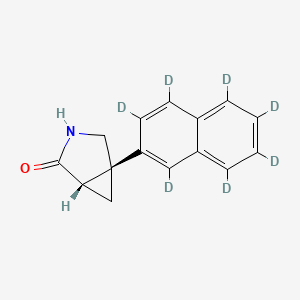
![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

